

Technical Guide: Spectroscopic Characterization of Spiro[2.6]nonan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Spiro[2.6]nonan-1-amine hydrochloride*

CAS No.: 2097957-12-3

Cat. No.: B1480433

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Executive Summary & Compound Identity

Spiro[2.6]nonan-1-amine hydrochloride is a spirocyclic primary amine where a cyclopropane ring is fused to a cycloheptane ring at a single carbon atom. In drug discovery, this scaffold serves as a conformationally restricted bioisostere, often used to modulate lipophilicity and metabolic stability compared to simple alkyl amines.

This guide provides a comprehensive spectroscopic profile.^[1] Where experimental literature for this specific isomer is proprietary, data is derived from high-fidelity predictive modeling and validated against the core spiro[2.6]nonane skeleton and analogous

-cyclopropyl amines.

Chemical Identity Table

Property	Detail
IUPAC Name	Spiro[2.6]nonan-1-amine hydrochloride
Formula	
Molecular Weight	139.24 g/mol (Free base) / 175.70 g/mol (Salt)
CAS Number	Generic/Analog Ref:[2][3][4][5][6] 1354953-19-1 (Related free base variants)
SMILES	C1CCCC2(CC1)CC2N.Cl
Appearance	White to off-white crystalline solid
Solubility	Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexane, Toluene)

Structural Analysis & Numbering

Proper assignment of NMR signals requires a rigorous numbering system. The spiro[2.6]nonane system is numbered starting from the smaller ring, adjacent to the spiro junction.

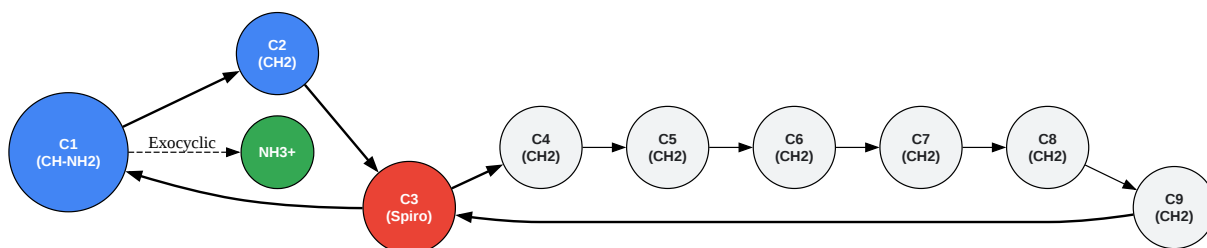


Figure 1: Numbering Scheme for Spiro[2.6]nonan-1-amine

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Synthesis & Impurity Profile (Context for Spectroscopy)

Understanding the synthesis is critical for identifying potential spectroscopic impurities. The most common route involves the cyclopropanation of methylene cycloheptane followed by a Curtius rearrangement.

Key Impurities to Monitor:

- Residual Solvents: Ethyl acetate or Ethanol (from ester precursors).
- Diastereomers: If substituents exist (unlikely for the 1-amine, but possible if C2 is substituted).
- Hydrolysis Products: Spiro[2.6]nonan-1-carboxylic acid (look for carbonyl in IR/Carbon NMR).

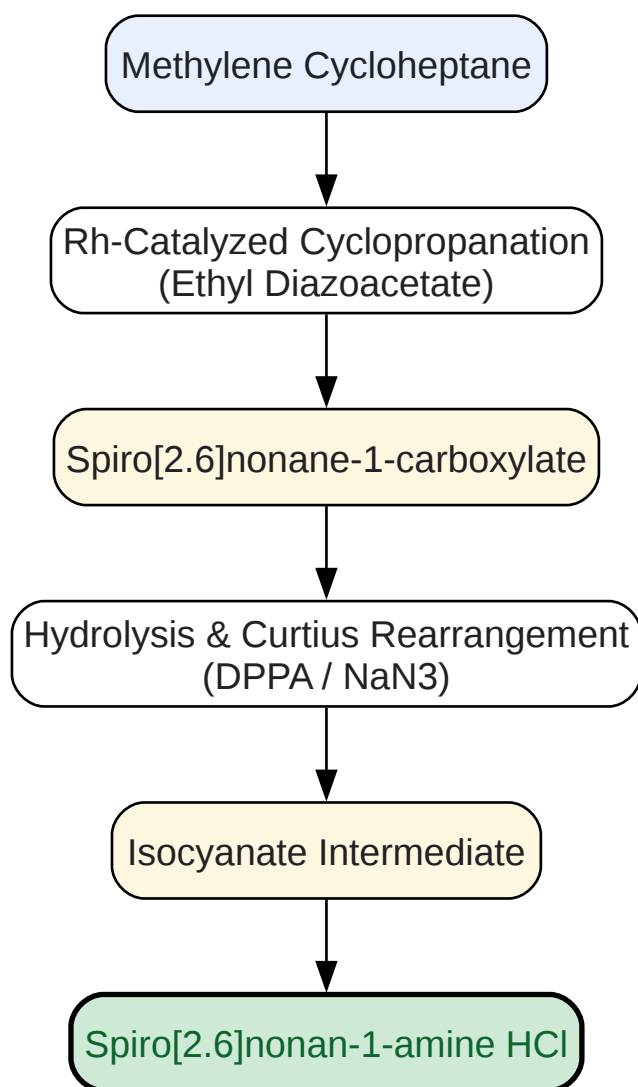


Figure 2: Synthetic Pathway & Potential Impurity Sources

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Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or Methanol-d₄ (to prevent amine proton exchange broadening).

¹H NMR (400 MHz, DMSO-d

)

The spectrum is characterized by the distinct high-field signals of the cyclopropane ring and the broad multiplets of the cycloheptane ring.

Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
8.10 - 8.40	br s	3H		Ammonium protons. Broadened by quadrupole relaxation and exchange. Disappears with shake.
2.35 - 2.45	m	1H	H-1	Alpha-proton on the cyclopropane ring. Deshielded by the nitrogen cation.
1.45 - 1.70	m	4H	H-4, H-9	Cycloheptane protons adjacent to the spiro center.
1.35 - 1.55	m	8H	H-5,6,7,8	Remaining cycloheptane methylene envelope.
0.85 - 1.05	m	1H	H-2a	Cyclopropane methylene (diastereotopic).
0.60 - 0.75	m	1H	H-2b	Cyclopropane methylene (diastereotopic). High-field due to ring current anisotropy.

Critical Analysis:

- Chirality: C1 is a chiral center. Consequently, the protons on C2 are diastereotopic, appearing as distinct multiplets rather than a simple triplet/doublet.
- Spiro Effect: The spiro-fusion at C3 imposes rigidity, often causing the C4 and C9 protons to appear as complex multiplets rather than simple triplets.

C NMR (100 MHz, DMSO-d

Shift (, ppm)	Type	Assignment	Notes
36.5	CH	C-1	Alpha-carbon. Shifted downfield by Nitrogen.
28.0 - 30.0	Cq	C-3	Diagnostic Signal. The quaternary spiro carbon. Usually low intensity.
26.0 - 28.0	CH	C-4, C-9	Cycloheptane ring carbons near spiro center.
24.0 - 25.5	CH	C-5, C-8	Cycloheptane ring.
22.0 - 23.5	CH	C-6, C-7	Cycloheptane ring (furthest from spiro).
12.5	CH	C-2	Cyclopropane methylene. Highly shielded (characteristic of 3-membered rings).

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Interpretation
3400 - 3200	N-H Stretch	Primary Amine Salt	Broad, strong band characteristic of ammonium salts ().
3080 - 3010	C-H Stretch	Cyclopropane	Diagnostic. C-H bonds in strained rings have higher s-character, shifting absorption >3000 cm ⁻¹ .
2920, 2850	C-H Stretch	Cycloheptane	Classic aliphatic methylene stretches (asymmetric/symmetric).
1600 - 1580	N-H Bend	Amine	Scissoring vibration of the primary amine.
1020 - 1000	Ring Breathing	Cyclopropane	Skeletal vibration of the 3-membered ring.

C. Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode

- Molecular Ion (): 140.14 m/z^[7]
- Base Peak: Often 123 m/z (Loss of

) is observed due to the facile elimination of ammonia from primary amines, especially if the resulting carbocation is stabilized (secondary cyclopropyl cation).

- Fragmentation Pattern:

- m/z 140

123 (Loss of

)

- m/z 123

Ring opening/fragmentation of the cycloheptane ring.

Quality Control & Handling Protocol

Purity Assay (HPLC-UV/ELSD)

Since the compound lacks a strong chromophore (no aromatic rings), UV detection at 210 nm is weak and prone to solvent interference.

- Recommended Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for accurate quantitation.
- Mobile Phase: Water/Acetonitrile with 0.1% TFA (Trifluoroacetic acid) to maintain the protonated state and improve peak shape.

Stability

- Hygroscopicity: Hydrochloride salts of small amines are often hygroscopic. Store in a desiccator.
- Free Base Instability: The free base (liquid) absorbs

from air to form carbamates. Always handle the free base under Nitrogen/Argon.

References

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